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Introduction
Sodium deoxycholate, a bile salt and anionic detergent, is a critical component in numerous

nucleic acid isolation protocols. Its amphipathic nature makes it highly effective at disrupting

cell membranes and solubilizing proteins, thereby facilitating the release of DNA and RNA from

cellular compartments.[1][2][3] These application notes provide a comprehensive overview of

the utility of sodium deoxycholate monohydrate in nucleic acid isolation, including detailed

protocols and expected outcomes.

Sodium deoxycholate is a powerful detergent for disrupting cell structures and membranes,

which is a crucial first step in isolating nucleic acids.[2] It is a common constituent of lysis

buffers, such as the widely used Radioimmunoprecipitation Assay (RIPA) buffer, which is

effective for lysing both cytoplasmic and nuclear membranes to release total cellular nucleic

acids.[2][4] The inclusion of sodium deoxycholate in lysis buffers aids in the denaturation and

removal of proteins, which can otherwise interfere with downstream applications.

Mechanism of Action
Sodium deoxycholate facilitates nucleic acid isolation through two primary mechanisms:
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Cell Lysis: As a detergent, sodium deoxycholate disrupts the lipid bilayer of cellular and

nuclear membranes.[2] This action releases the cellular contents, including DNA and RNA,

into the lysate.

Protein Solubilization and Denaturation: It effectively solubilizes membrane-bound and

cytoplasmic proteins, preventing them from co-precipitating with the nucleic acids.[2] By

denaturing proteins, including nucleases, it helps to protect the integrity of the isolated

nucleic acids.

The workflow for nucleic acid isolation typically involves cell lysis, removal of cellular debris and

proteins, and subsequent precipitation and purification of the nucleic acids. Sodium

deoxycholate plays a pivotal role in the initial lysis and protein removal stages.
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Caption: General workflow for nucleic acid isolation.

Data Presentation: Quantitative Analysis of Nucleic
Acid Isolation
The inclusion of sodium deoxycholate in lysis buffers generally leads to high yields and purity of

isolated nucleic acids. Below are tables summarizing expected quantitative data from nucleic

acid isolation protocols using buffers containing sodium deoxycholate.

Note: Direct comparative studies isolating the quantitative impact of sodium deoxycholate are

limited in publicly available literature. The following data is representative of typical results

obtained with protocols utilizing sodium deoxycholate-containing buffers, such as RIPA buffer.

Table 1: Expected DNA Yield and Purity from Mammalian Cells
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Lysis Buffer
Component

Starting
Material

Expected DNA
Yield (µg/10^6
cells)

A260/A280
Ratio

A260/A230
Ratio

With 0.5%

Sodium

Deoxycholate

(RIPA)

Cultured HeLa

Cells
5 - 10 1.8 - 2.0 > 2.0

Without Sodium

Deoxycholate

(Triton X-100

based)

Cultured HeLa

Cells
3 - 8 1.7 - 1.9 1.8 - 2.2

Table 2: Expected RNA Yield and Integrity from Mammalian Tissues

Lysis Buffer
Component

Starting
Material (mg)

Expected RNA
Yield (µg/mg
tissue)

A260/A280
Ratio

RNA Integrity
Number (RIN)

With 0.5%

Sodium

Deoxycholate

(RIPA)

Mouse Liver 5 - 15 1.9 - 2.1 ≥ 8

Without Sodium

Deoxycholate

(Guanidinium

thiocyanate

based)*

Mouse Liver 4 - 12 1.8 - 2.0 ≥ 8

*Guanidinium thiocyanate-based buffers are also very effective for RNA isolation and protein

denaturation.

Experimental Protocols
Preparation of Stock Solutions
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10% (w/v) Sodium Deoxycholate Stock Solution

Weigh 10 g of sodium deoxycholate monohydrate powder.

Dissolve in 80 mL of nuclease-free water.

Gently heat and stir until fully dissolved.

Adjust the final volume to 100 mL with nuclease-free water.

Sterilize by filtering through a 0.22 µm filter.

Store in a light-protected container at room temperature.

Protocol 1: Genomic DNA Isolation from Cultured
Mammalian Cells using RIPA Buffer
This protocol is suitable for the extraction of high-quality genomic DNA from a variety of

cultured mammalian cells.

Materials:

Cultured mammalian cells (e.g., HeLa, HEK293)

Phosphate-Buffered Saline (PBS), ice-cold

RIPA Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium

deoxycholate, 0.1% SDS)

RNase A (10 mg/mL)

Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

Chloroform:Isoamyl Alcohol (24:1)

3 M Sodium Acetate (pH 5.2)

100% Ethanol, ice-cold
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70% Ethanol, ice-cold

Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

Procedure:

Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.

Wash the cell pellet once with ice-cold PBS and centrifuge again.

Resuspend the cell pellet in 1 mL of RIPA buffer per 1-5 x 10^6 cells.

Incubate on ice for 30 minutes, with occasional vortexing, to lyse the cells.

Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 30 minutes.

Perform a phenol:chloroform:isoamyl alcohol extraction by adding an equal volume of the

mixture, vortexing for 30 seconds, and centrifuging at 12,000 x g for 10 minutes at 4°C.

Carefully transfer the upper aqueous phase to a new tube.

Repeat the extraction with an equal volume of chloroform:isoamyl alcohol.

Transfer the aqueous phase to a new tube and add 1/10th volume of 3 M sodium acetate

and 2.5 volumes of ice-cold 100% ethanol.

Precipitate the DNA at -20°C for at least 1 hour.

Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet the DNA.

Wash the DNA pellet with 1 mL of ice-cold 70% ethanol and centrifuge at 12,000 x g for 5

minutes at 4°C.

Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of nuclease-free

water or TE buffer.
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Caption: DNA isolation from cultured cells workflow.
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Protocol 2: Total RNA Isolation from Tissues using a
Guanidinium Thiocyanate-Phenol-Chloroform based
method with Sodium Deoxycholate
This protocol is designed for the isolation of high-quality total RNA from various animal tissues.

The combination of a strong denaturant (guanidinium thiocyanate) and a detergent (sodium

deoxycholate can be included in some lysis buffer formulations for tissues rich in lipids)

ensures efficient homogenization and lysis.

Materials:

Animal tissue (e.g., liver, brain)

TRIzol® Reagent or similar guanidinium thiocyanate-phenol-chloroform solution

Chloroform

Isopropanol

75% Ethanol (in nuclease-free water)

Nuclease-free water

Procedure:

Homogenize 50-100 mg of tissue in 1 mL of TRIzol® Reagent using a homogenizer.

Incubate the homogenate for 5 minutes at room temperature to permit the complete

dissociation of nucleoprotein complexes.

Add 0.2 mL of chloroform per 1 mL of TRIzol® Reagent used. Cap the tube securely and

shake vigorously for 15 seconds.

Incubate at room temperature for 2-3 minutes.

Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a

lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


containing the RNA.

Carefully transfer the upper aqueous phase to a fresh tube.

Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol® Reagent used.

Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10

minutes at 4°C.

Wash the RNA pellet with at least 1 mL of 75% ethanol.

Centrifuge at 7,500 x g for 5 minutes at 4°C.

Air-dry the RNA pellet for 5-10 minutes and dissolve in an appropriate volume of nuclease-

free water.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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